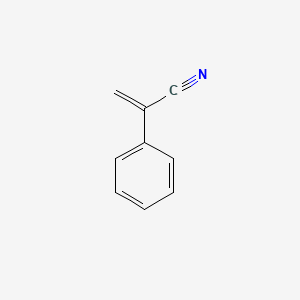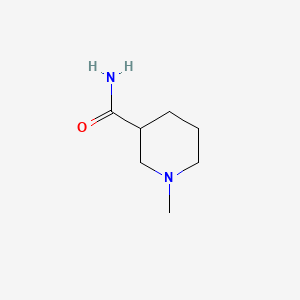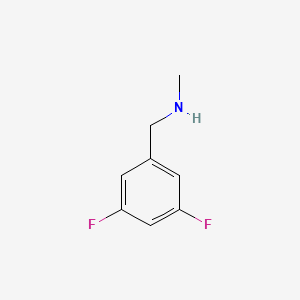
2-Phenylacrylonitrile
Descripción general
Descripción
. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is characterized by the presence of a phenyl group attached to an acrylonitrile moiety, making it a versatile intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Phenylacrylonitrile can be synthesized through several methods. One common method involves the reaction of benzaldehyde with malononitrile in the presence of a base, followed by dehydration to yield the desired product . Another method involves the reaction of benzyl chloride with sodium cyanide, followed by dehydrohalogenation .
Industrial Production Methods
Industrial production of atroponitrile typically involves the reaction of benzyl chloride with sodium cyanide under controlled conditions. The reaction is carried out in a solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to enhance the yield and purity of the product .
Análisis De Reacciones Químicas
Types of Reactions
2-Phenylacrylonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form benzaldehyde and benzoic acid under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents like sodium methoxide (NaOMe) and sodium ethoxide (NaOEt) are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Benzaldehyde and benzoic acid.
Reduction: Phenylacetonitrile and phenylethylamine.
Substitution: Various substituted phenylacetonitriles depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Phenylacrylonitrile has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of atroponitrile involves its interaction with various molecular targets and pathways. The nitrile group in atroponitrile can undergo hydrolysis to form carboxylic acids, which can then participate in various biochemical pathways . Additionally, the phenyl group can interact with aromatic receptors, influencing the compound’s biological activity .
Comparación Con Compuestos Similares
2-Phenylacrylonitrile is similar to other nitrile compounds such as acrylonitrile and benzonitrile. it is unique due to the presence of both a phenyl group and an acrylonitrile moiety, which imparts distinct chemical and physical properties .
List of Similar Compounds
Acrylonitrile: CH₂=CH-CN
Benzonitrile: C₆H₅-CN
Phenylacetonitrile: C₆H₅-CH₂-CN
This compound’s unique structure makes it a valuable compound in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C9H7N |
|---|---|
Peso molecular |
129.16 g/mol |
Nombre IUPAC |
2-phenylprop-2-enenitrile |
InChI |
InChI=1S/C9H7N/c1-8(7-10)9-5-3-2-4-6-9/h2-6H,1H2 |
Clave InChI |
RLFXJQPKMZNLMP-UHFFFAOYSA-N |
SMILES canónico |
C=C(C#N)C1=CC=CC=C1 |
Origen del producto |
United States |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details










Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.











![4-[2-(2-Hydroxyethoxy)ethyl]morpholine](/img/structure/B1297784.png)


